molecular formula C19H30N2O2 B8446787 tert-Butyl(3R,4R)-3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate

tert-Butyl(3R,4R)-3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate

Cat. No.: B8446787
M. Wt: 318.5 g/mol
InChI Key: YKBYYVMDYLZHQR-HLLBOEOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl(3R,4R)-3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperidine ring, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(3R,4R)-3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amino group, followed by the formation of the piperidine ring and subsequent introduction of the tert-butyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(3R,4R)-3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tert-butyl group can yield primary alcohols, while substitution reactions can lead to a variety of amino derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl(3R,4R)-3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and other biomolecules makes it a useful tool in the study of biochemical pathways and mechanisms .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its structural features allow it to interact with specific molecular targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of advanced materials and as a precursor for the synthesis of various functionalized compounds. Its versatility and reactivity make it a valuable component in industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl(3R,4R)-3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structural features allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl(3R,4R)-3-methyl-4-(((S)-1-phenylethyl)amino)piperidine-1-carboxylate include other piperidine derivatives and tert-butyl-containing compounds. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct reactivity and interaction profiles, making it particularly valuable in applications where precise molecular interactions are required .

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

tert-butyl (3R,4R)-3-methyl-4-[[(1S)-1-phenylethyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C19H30N2O2/c1-14-13-21(18(22)23-19(3,4)5)12-11-17(14)20-15(2)16-9-7-6-8-10-16/h6-10,14-15,17,20H,11-13H2,1-5H3/t14-,15+,17-/m1/s1

InChI Key

YKBYYVMDYLZHQR-HLLBOEOZSA-N

Isomeric SMILES

C[C@@H]1CN(CC[C@H]1N[C@@H](C)C2=CC=CC=C2)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CCC1NC(C)C2=CC=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

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